

# In-Depth Spectroscopic Analysis of Hemiphroside A

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: **Hemiphroside A**

Cat. No.: **B15498113**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hemiphroside A**, a phenylethanoid glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the original structure elucidation study by Wang et al. (2004) in the journal Chemical & Pharmaceutical Bulletin.

## Core Spectroscopic Data

The structural confirmation of **Hemiphroside A** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The detailed data from these analyses are presented below.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the elemental composition and exact mass of **Hemiphroside A**.

Ion	Formula	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	C <sub>31</sub> H <sub>40</sub> O <sub>16</sub> Na	691.2214	691.2209

## Nuclear Magnetic Resonance (NMR) Data

The one-dimensional (<sup>1</sup>H and <sup>13</sup>C) NMR spectra provided detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. These assignments were further confirmed by two-dimensional NMR techniques.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Hemiphroside A** (500 MHz, CD<sub>3</sub>OD)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
<b>Aglycone</b>			
2	6.69	d	2.0
5	6.67	d	8.0
6	6.55	dd	8.0, 2.0
7	2.76	t	7.0
8	3.96	m	
8	3.73	m	
<b>Caffeoyl Moiety</b>			
2'	7.04	d	2.0
5'	6.77	d	8.2
6'	6.93	dd	8.2, 2.0
7'	7.58	d	16.0
8'	6.26	d	16.0
<b>Glucosyl Moiety</b>			
1"	4.36	d	7.8
2"	3.48	m	
3"	4.88	t	9.5
4"	3.63	m	
5"	3.60	m	
6" <sup>a</sup>	3.88	dd	11.5, 5.5
6" <sup>b</sup>	3.69	m	
<b>Rhamnosyl Moiety</b>			
1" <sup>c</sup>	5.16	d	1.5

2'''	3.95	m	
3'''	3.65	m	
4'''	3.53	m	
5'''	3.55	m	
6'''	1.09	d	6.2

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data for **Hemiphroside A** (125 MHz,  $\text{CD}_3\text{OD}$ )

Position	$\delta$ C (ppm)	Position	$\delta$ C (ppm)	
Aglycone		Caffeoyl Moiety		
1	131.5	1'	127.7	
2	117.2	2'	115.4	
3	146.1	3'	146.8	
4	144.7	4'	149.9	
5	116.8	5'	116.5	
6	121.3	6'	123.4	
7	36.6	7'	148.4	
8	72.4	8'	115.0	
9'	168.6			
Glucosyl Moiety		Rhamnosyl Moiety		
1"	104.4	1'''	103.1	
2"	76.2	2'''	72.5	
3"	81.6	3'''	72.3	
4"	71.3	4'''	74.0	
5"	76.4	5'''	70.6	
6"	62.5	6'''	18.4	

## Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectroscopic data.

## General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were recorded on a Beckman DU-640 spectrophotometer. IR spectra were obtained using a Bio-Rad

FTS-135 spectrometer with KBr pellets.

## Mass Spectrometry

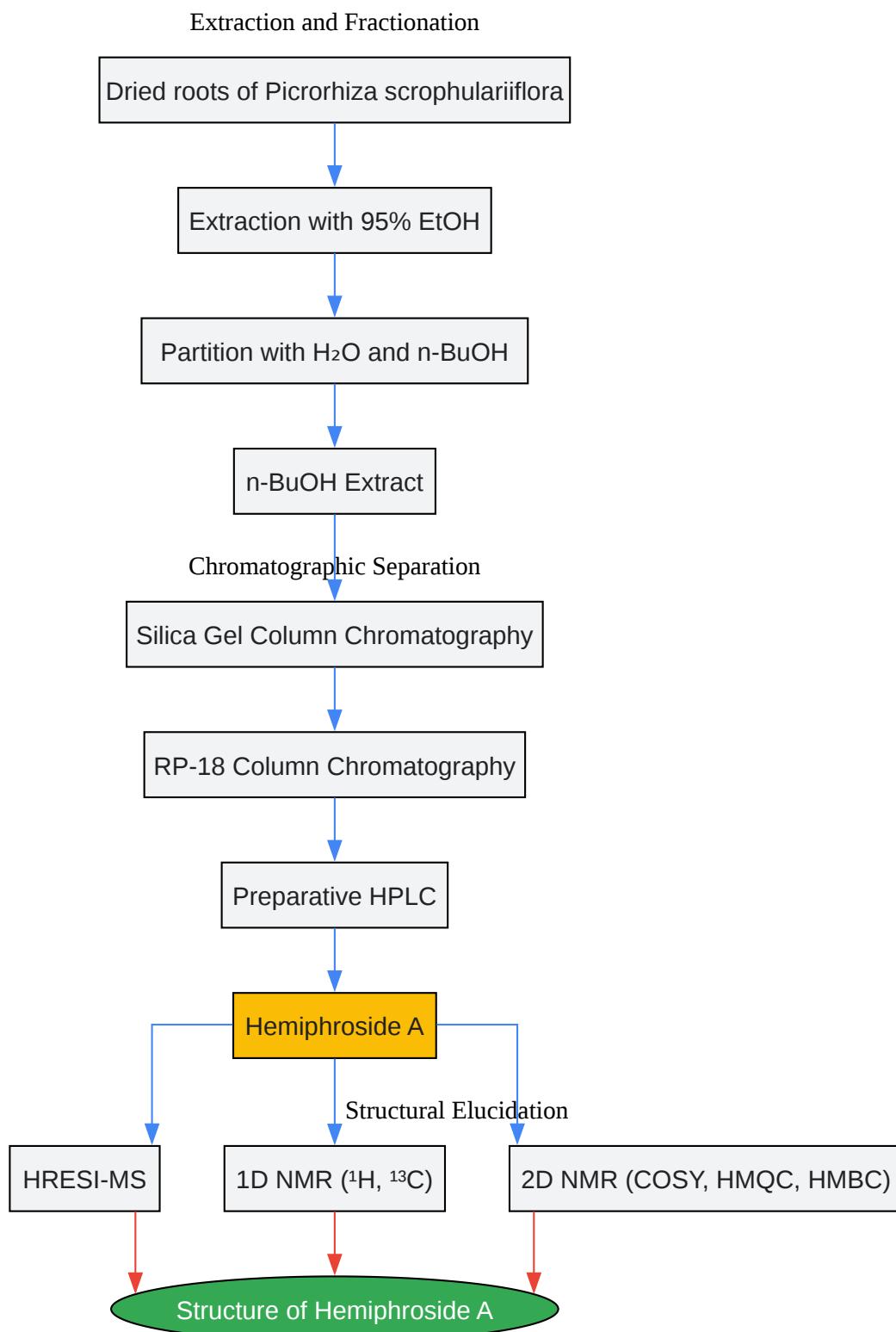
High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Bruker APEX II spectrometer in the positive ion mode.

## Nuclear Magnetic Resonance Spectroscopy

NMR spectra were recorded on a Varian INOVA-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Chemical shifts are reported in parts per million (ppm,  $\delta$ ) and are referenced to the solvent signals of CD<sub>3</sub>OD ( $\delta$ H 3.30,  $\delta$ C 49.0). Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were performed using standard Varian pulse sequences.

## Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Hemiphroside A** from its natural source, *Picrorhiza scrophulariiflora*.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)